molecular formula C15H24N4O4 B2604506 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide CAS No. 1340883-34-2

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B2604506
CAS No.: 1340883-34-2
M. Wt: 324.381
InChI Key: PAXSGCFCTWECOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide ( 1340883-34-2) is a chemical compound with a molecular formula of C15H24N4O4 and a molecular weight of 324.38 g/mol . Its structure integrates a dihydropyrimidinone core, a morpholine ring, and a methoxyethyl-acetamide side chain. The dihydropyrimidinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The presence of the morpholine group is often associated with improved solubility and pharmacokinetic properties, making it a valuable feature in the design of bioactive molecules. The specific combination of these moieties suggests potential for this compound as a key intermediate or building block in organic synthesis and drug discovery efforts. It may be of particular interest for researchers developing enzyme inhibitors or probing new chemical entities for pharmacological evaluation. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-3-12-10-14(21)19(11-13(20)16-4-7-22-2)15(17-12)18-5-8-23-9-6-18/h10H,3-9,11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXSGCFCTWECOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common method involves the reaction of 2-morpholin-4-yl-phenylamine with 2-hydroxy-3-methoxy-5-nitro-benzaldehyde in an ethanol solution under reflux conditions . The resulting intermediate is then further reacted with ethyl acetoacetate and ammonium acetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway it regulates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Core Heterocyclic Modifications
  • Compound 8c (): Contains a 6-oxo-1,6-dihydropyrimidine core with a thioether linkage to a nitrobenzothiazole group. Unlike the target compound, it lacks a morpholine ring but includes a cyano group and a 4-methoxyphenyl substituent. The thioether linkage may enhance metabolic stability compared to oxygen-based linkages .
  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids (): Replace the dihydropyrimidinone core with fused quinazoline or pyridone systems. For example, Compound 8 (C31H25N5O4S) integrates a 3-ethylquinazolin-4-one moiety, which could increase π-π stacking interactions in biological targets .
Side Chain Variations
  • N-(2-Methoxyethyl)acetamide vs. Aryl-Substituted Acetamides ():
    • The target compound’s methoxyethyl side chain may improve solubility compared to N-(4-isopropylphenyl)acetamide derivatives (), which feature bulky aromatic substituents.
    • N-(4-(2-(methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)phenyl)acetamide () uses a methylthio group and phenyl ring, likely reducing polarity compared to the morpholine-containing target compound .
Morpholine Ring vs. Piperidine/Pyridine Analogues
  • Example 34 (): Substitutes morpholine with a piperidin-4-ylidene group and includes a methoxyethyl chain. The larger quinoline moiety increases molecular weight (669 Da vs.

Physicochemical Properties

Compound Core Structure Substituents Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound Dihydropyrimidinone Ethyl, morpholine, methoxyethylacetamide ~420* Not reported C=O, NH, morpholine
8c () Dihydropyrimidinone 4-Methoxyphenyl, thio-nitrobenzothiazole Not reported 273–275 C=O, CN, NH
Compound 8 () Quinazolin-4-one/cyanopyridone 3-Ethylquinazolinone, phenyl 563.63 >300 C=O, CN, NH
Example 34 () Pyrrolo-pyridazine Piperidinylidene, methoxyethyl 669 Not reported C=O, CN, CF3

*Estimated based on structural formula.

  • Thermal Stability : Compounds with fused aromatic systems (e.g., ) exhibit higher melting points (>300°C) than the target compound’s analogs, likely due to enhanced crystallinity and intermolecular interactions .
  • Solubility : The methoxyethyl group in the target compound may confer better aqueous solubility compared to aryl-substituted analogs ().

Biological Activity

The compound 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide is a derivative of dihydropyrimidine and morpholine, which have been studied for their potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on available literature.

  • Chemical Formula: C12H17N3O4
  • Molecular Weight: 267.28 g/mol
  • CAS Number: 1260543-99-4

Research indicates that compounds with a dihydropyrimidine structure often exhibit a range of biological activities, including:

  • Antimicrobial Effects: Dihydropyrimidines have shown activity against various bacterial strains.
  • Anti-inflammatory Properties: The morpholine moiety may contribute to anti-inflammatory effects by modulating immune responses.
  • Enzyme Inhibition: Some studies suggest that similar compounds can inhibit enzymes involved in inflammatory pathways, such as myeloperoxidase (MPO), which is implicated in various autoimmune diseases .

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide.

Antimicrobial Activity

A study focusing on similar dihydropyrimidine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Anti-inflammatory Activity

In vitro studies have shown that morpholine-containing compounds can suppress the production of pro-inflammatory cytokines. For example, compounds similar to 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methoxyethyl)acetamide were found to significantly reduce TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages .

Case Studies

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectsReference
AntimicrobialDihydropyrimidine DerivativeEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryMorpholine DerivativeReduced TNF-alpha and IL-6 levels
Enzyme InhibitionMPO InhibitorSignificant inhibition in vitro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.